molecular formula C19H16N2O6 B102085 (S)-Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-nitrophenyl)propanoate CAS No. 17451-67-1

(S)-Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(4-nitrophenyl)propanoate

Cat. No. B102085
CAS RN: 17451-67-1
M. Wt: 368.3 g/mol
InChI Key: RVEIAMZETABDBE-INIZCTEOSA-N
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Description

Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also interact with cellular signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
Studies have shown that Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate has various biochemical and physiological effects. It has been found to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate. One direction is to investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail to optimize its therapeutic potential. Additionally, future research could focus on the development of new synthesis methods for Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate to improve its purity and yield.

Synthesis Methods

Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate is synthesized by the reaction of ethyl acetoacetate and 4-nitrobenzylbromide in the presence of a base. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl (S)-1,3-dihydro-alpha-((4-nitrophenyl)methyl)-1,3-dioxo-2H-isoindole-2-acetate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17451-67-1

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

ethyl (2S)-2-(1,3-dioxoisoindol-2-yl)-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C19H16N2O6/c1-2-27-19(24)16(11-12-7-9-13(10-8-12)21(25)26)20-17(22)14-5-3-4-6-15(14)18(20)23/h3-10,16H,2,11H2,1H3/t16-/m0/s1

InChI Key

RVEIAMZETABDBE-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Other CAS RN

17451-67-1
6957-95-5

Origin of Product

United States

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